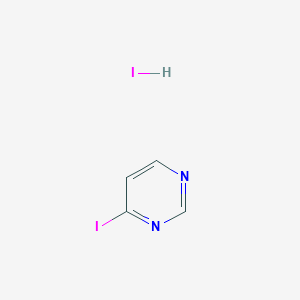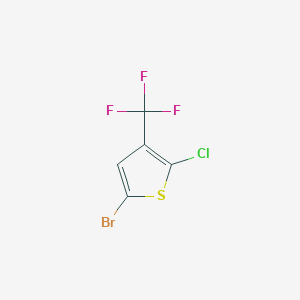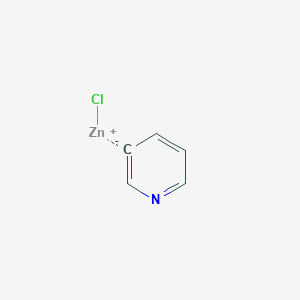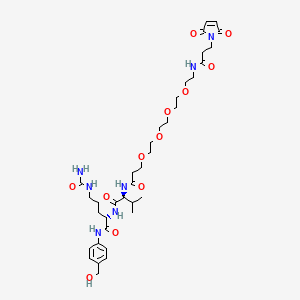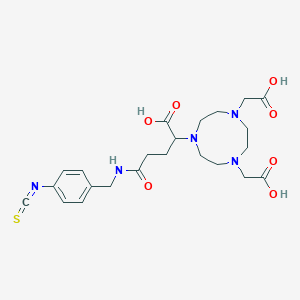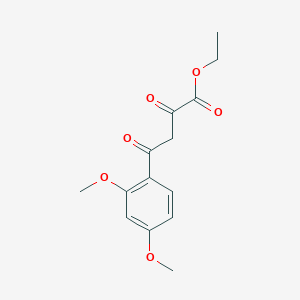
Fmoc-a-Me-Ser-lactone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fmoc-α-Me-Ser-lactone is an organic chemical substance used in scientific research. It has a molecular weight of 323.35 and a chemical formula of C₁₉H₁₇NO₄ . The compound is also known by the synonym (S)-3-(Fmoc-amino)-3-methyloxetan-2-one .
Synthesis Analysis
The synthesis of peptides often employs the Fmoc/tert-butyl strategy . The introduction of Fmoc in N-unprotected amino acids can be challenging due to the formation of dipeptides and sometimes tripeptides as impurities . An efficient method using Fmoc-Amox, an oxime-based derivative, has been reported for the synthesis of Fmoc-glycine with no traces of side reactions .Molecular Structure Analysis
The molecular structure of Fmoc-α-Me-Ser-lactone consists of a fluorenyl group attached to a methyloxycarbonyl group, which is further connected to a serine lactone . The structure exhibits a unique atomic arrangement, with each molecule hydrogen bonded to the Fmoc carbonyl tail of another molecule, generating a non-planar cyclic quartet arrangement .Physical And Chemical Properties Analysis
Fmoc-α-Me-Ser-lactone is a solid at room temperature and should be stored at temperatures below -15°C . It is an organic chemical substance used in scientific research. The sodium salts of amino acids with hydrophobic fluorenyl methyloxy carbonyl (FMOC) group and short alkyl side chains are found to have surfactant properties .Mecanismo De Acción
Target of Action
Fmoc-alpha-Me-Ser-lactone, also known as Fmoc-a-Me-Ser-lactone, is primarily used in the field of peptide synthesis . Its primary target is the amino group of an amino acid that is being incorporated into a peptide chain . The Fmoc group serves as a temporary protecting group for the amino group during the synthesis process .
Mode of Action
The Fmoc group is base-labile, meaning it can be removed under basic conditions . During peptide synthesis, the Fmoc group is removed by a base, usually piperidine , to unmask the amino group of the amino acid. This allows the amino acid to be incorporated into the peptide chain . The Fmoc group’s stability to treatment with trifluoroacetic acid (TFA) and hydrogen bromide/acetic acid is a key attribute that enables its use in peptide synthesis .
Biochemical Pathways
The primary biochemical pathway involved in the action of Fmoc-alpha-Me-Ser-lactone is peptide synthesis . The removal of the Fmoc group and the subsequent incorporation of the amino acid into the peptide chain is a critical step in this pathway . The Fmoc group’s unique properties have enabled the synthesis of peptides of significant size and complexity .
Pharmacokinetics
Its solubility in dmso suggests that it may have good bioavailability if it were to be administered.
Result of Action
The result of the action of Fmoc-alpha-Me-Ser-lactone is the successful synthesis of peptides . By temporarily protecting the amino group of an amino acid, it allows for the precise incorporation of this amino acid derivative into peptide sequences, enabling the construction of complex therapeutic molecules .
Action Environment
The action of Fmoc-alpha-Me-Ser-lactone is influenced by the pH of the environment. As the Fmoc group is base-labile, a basic environment is required for its removal . Additionally, the compound is stable at temperatures below -15°C, suggesting that low temperatures may be beneficial for its storage and stability .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Fmoc-a-Me-Ser-lactone has several advantages for use in peptide synthesis. It is a stable amino acid and is resistant to hydrolysis and oxidation. It is also easy to handle and does not require any special equipment for its use. However, it is not always suitable for use in all peptide synthesis reactions and may require additional steps for its use.
Direcciones Futuras
There are several potential future directions for the use of Fmoc-a-Me-Ser-lactone. It could be used in the synthesis of peptide-based drugs and bioconjugates, as well as in the synthesis of peptide-based enzyme inhibitors, peptide-based vaccines, and peptide-based antibodies. It could also be used in the synthesis of novel peptide-based drugs and bioconjugates. Additionally, it could be used in the synthesis of novel peptide-based enzyme inhibitors, peptide-based vaccines, and peptide-based antibodies. Finally, it could be used in the synthesis of peptide-based materials for use in biotechnology and nanotechnology applications.
Métodos De Síntesis
Fmoc-a-Me-Ser-lactone is synthesized from Fmoc-Ser-OH using a two-step process. In the first step, Fmoc-Ser-OH is reacted with a base such as sodium methoxide in methanol to form this compound (Scheme 1). In the second step, the this compound is reacted with an acid such as trifluoroacetic acid (TFA) to form Fmoc-Ser-OH.
Scheme 1: Synthesis of this compound
Aplicaciones Científicas De Investigación
Fmoc-a-Me-Ser-lactone has been widely used in peptide synthesis due to its versatility and stability. It is used as an anchor group in solid-phase peptide synthesis and has been used in the synthesis of peptide-based drugs and bioconjugates. It has also been used in the synthesis of peptide-based enzyme inhibitors, peptide-based vaccines, and peptide-based antibodies.
Propiedades
IUPAC Name |
9H-fluoren-9-ylmethyl N-[(3S)-3-methyl-2-oxooxetan-3-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4/c1-19(11-24-17(19)21)20-18(22)23-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,16H,10-11H2,1H3,(H,20,22)/t19-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSBOCHIWURUNHG-IBGZPJMESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC1=O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(COC1=O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



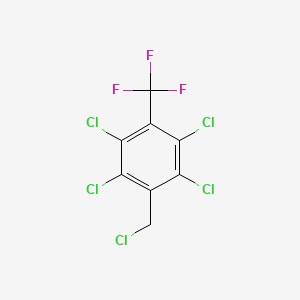
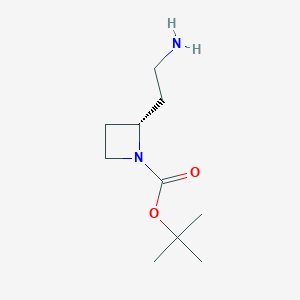
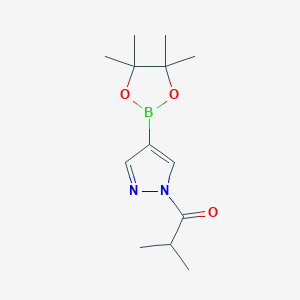
![2-[4-(4-Chloro-2-fluorophenyl)-1-piperazinyl]aniline](/img/structure/B6306764.png)
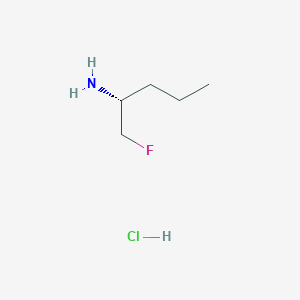
![9-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-9H-carbazole](/img/structure/B6306784.png)
